MAGE-4 (169-177) is a peptide derived from the MAGE-A4 protein, which is part of the Melanoma Antigen Gene family. This family of proteins is known for its role in tumor immunology, particularly in the context of cancer immunotherapy. MAGE-4 specifically is recognized by T cells in the presence of the human leukocyte antigen A*0201, making it a candidate for targeted cancer therapies. The peptide sequence of MAGE-4 (169-177) is crucial for its interaction with T cell receptors and subsequent immune response activation.
MAGE-4 is primarily expressed in various tumors, including melanoma, lung cancer, and bladder cancer, but is typically not found in normal tissues, which makes it an attractive target for immunotherapeutic strategies. The identification and characterization of MAGE-4 have been facilitated by advances in bioinformatics and peptide synthesis techniques.
MAGE-4 falls under the classification of tumor-associated antigens (TAAs) and is categorized as a member of the cancer/testis antigen group due to its restricted expression pattern. It is classified based on its ability to elicit cytotoxic T lymphocyte responses, which are critical for effective anti-tumor immunity.
The synthesis of MAGE-4 (169-177) involves several key methodologies, primarily focusing on peptide synthesis techniques such as:
Technical details include:
The molecular structure of MAGE-4 (169-177) can be described by its amino acid sequence, which plays a pivotal role in its binding affinity to major histocompatibility complex class I molecules:
The structural analysis reveals that this peptide adopts a conformation that allows effective binding to HLA-A*0201 molecules. The binding affinity and stability are critical determinants for its immunogenicity.
MAGE-4 (169-177) undergoes specific interactions with T cell receptors upon presentation by HLA-A*0201 molecules. The key reactions include:
Technical details involve:
The mechanism of action for MAGE-4 (169-177) involves several steps:
Studies have shown that T cells activated by MAGE-4 can effectively lyse target cells expressing this antigen, demonstrating its potential as a therapeutic target in cancer treatment.
MAGE-4 (169-177) exhibits several notable physical properties:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as mass spectrometry and NMR spectroscopy to confirm structure and purity.
MAGE-4 (169-177) has significant applications in various scientific fields:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4